Adenosine, 8-(4-methoxyphenyl)-
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Overview
Description
The compound (2R,3R,4S,5R)-2-(6-Amino-8-(4-methoxyphenyl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic molecule that belongs to the class of nucleoside analogs This compound is characterized by its unique structure, which includes a purine base attached to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(6-Amino-8-(4-methoxyphenyl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is constructed through cyclization reactions, often involving the use of protecting groups to ensure regioselectivity.
Introduction of Functional Groups: The amino, methoxy, and hydroxymethyl groups are introduced through selective functionalization reactions, such as nucleophilic substitution and oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R)-2-(6-Amino-8-(4-methoxyphenyl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The purine base can undergo reduction reactions to form dihydropurine derivatives.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or alkyl halides.
Major Products Formed
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of dihydropurine derivatives.
Substitution: Introduction of various substituents, leading to a wide range of analogs.
Scientific Research Applications
(2R,3R,4S,5R)-2-(6-Amino-8-(4-methoxyphenyl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R)-2-(6-Amino-8-(4-methoxyphenyl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit viral replication by interfering with viral enzymes or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Ribavirin: An antiviral nucleoside analog with a different structure but similar biological activity.
Zidovudine: An antiretroviral drug used in the treatment of HIV, with a different sugar moiety but similar purine base.
Uniqueness
(2R,3R,4S,5R)-2-(6-Amino-8-(4-methoxyphenyl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its methoxyphenyl group and tetrahydrofuran ring differentiate it from other nucleoside analogs, potentially leading to unique interactions with molecular targets and distinct therapeutic effects.
Biological Activity
Adenosine, 8-(4-methoxyphenyl)- (CAS No. 73340-80-4) is a derivative of adenosine that has gained attention for its potential biological activities, particularly in the context of neurobiology and cancer research. This compound is characterized by the substitution of a methoxyphenyl group at the 8-position of the adenosine molecule, which may influence its interaction with various biological targets.
Chemical Structure
The structural formula for Adenosine, 8-(4-methoxyphenyl)- can be represented as follows:
This structure includes a purine base (adenosine) linked to a methoxyphenyl group, which is hypothesized to modulate its biological activity.
Research indicates that the biological effects of Adenosine, 8-(4-methoxyphenyl)- may be mediated through its interaction with adenosine receptors, particularly the A1 and A2A receptors. These receptors are known to play critical roles in various physiological processes including neurotransmission, cell proliferation, and immune response.
Receptor Interaction
- A1 Receptor : Activation of A1 receptors typically leads to inhibition of adenylate cyclase, resulting in decreased cyclic AMP (cAMP) levels. This pathway is crucial in mediating neuroprotective effects.
- A2A Receptor : Conversely, A2A receptor activation promotes cAMP accumulation and is involved in promoting cell proliferation and survival.
1. Neuroprotective Effects
Adenosine has been shown to exert neuroprotective effects in various models of neurodegeneration. A study demonstrated that treatment with adenosine reduced proliferation in human astrocytes by approximately 40% at a concentration of 30 µM. This effect was independent of receptor activation, suggesting alternative mechanisms such as modulation of cellular metabolic pathways .
2. Anti-Cancer Properties
The compound's potential anti-cancer properties have been investigated in several studies. For instance, it has been observed that adenosine derivatives can inhibit tumor cell growth by inducing apoptosis and inhibiting angiogenesis. The presence of the methoxyphenyl group may enhance these effects by increasing lipophilicity and receptor affinity.
Case Study 1: Neuroprotection in Stroke Models
In a stroke model using rat primary astrocytes, Adenosine, 8-(4-methoxyphenyl)- was administered post-ischemia. Results indicated a significant reduction in cell death markers and improved cell viability compared to controls. The study highlighted the potential for this compound to be developed as a therapeutic agent for stroke recovery .
Case Study 2: Cancer Cell Proliferation
In vitro studies on various cancer cell lines demonstrated that Adenosine, 8-(4-methoxyphenyl)- significantly inhibited cell proliferation. The mechanism was linked to increased apoptosis rates and decreased expression of pro-survival proteins .
Comparative Analysis
Compound | Biological Activity | Mechanism |
---|---|---|
Adenosine | Neuroprotection, anti-inflammatory | A1 receptor activation |
Adenosine, 8-(4-methoxyphenyl)- | Reduced astrocyte proliferation; anti-cancer | Receptor-independent mechanisms |
Other Adenosine Derivatives | Various effects on neurotransmission | Varies by specific derivative |
Properties
CAS No. |
73340-80-4 |
---|---|
Molecular Formula |
C17H19N5O5 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-amino-8-(4-methoxyphenyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C17H19N5O5/c1-26-9-4-2-8(3-5-9)15-21-11-14(18)19-7-20-16(11)22(15)17-13(25)12(24)10(6-23)27-17/h2-5,7,10,12-13,17,23-25H,6H2,1H3,(H2,18,19,20)/t10-,12-,13-,17-/m1/s1 |
InChI Key |
OKPNPELXKRMPQE-CNEMSGBDSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NC3=C(N=CN=C3N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(N=CN=C3N2C4C(C(C(O4)CO)O)O)N |
Origin of Product |
United States |
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